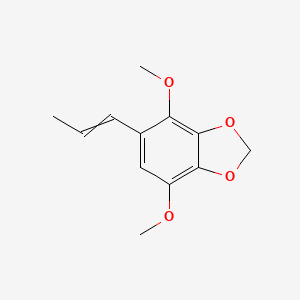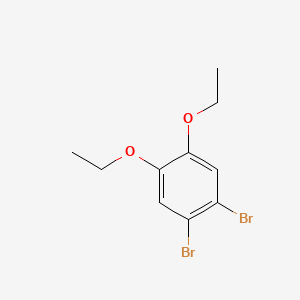![molecular formula C7H7N3 B14088413 4-Methyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B14088413.png)
4-Methyl-[1,2,3]triazolo[1,5-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-[1,2,3]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a triazole ring fused to a pyridine ring, with a methyl group attached to the fourth position of the triazole ring.
準備方法
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 4-Methyl-[1,2,3]triazolo[1,5-a]pyridine involves the reaction of azinium-N-imines with nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate . Another method includes the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide . Additionally, a catalyst-free, additive-free, and eco-friendly method under microwave conditions has been established, involving the use of enaminonitriles and benzohydrazides .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The use of microwave irradiation and eco-friendly conditions is particularly advantageous for industrial applications due to the reduced reaction times and higher yields .
化学反応の分析
Types of Reactions
4-Methyl-[1,2,3]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as chlorine or bromine.
Reduction: Reduction reactions can be performed to modify the triazole ring.
Substitution: Electrophilic substitution reactions can occur, leading to the formation of dichloromethyl, dibromomethyl, and alkoxy derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include chlorine, bromine, mercuric acetate, and nitrating agents . The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include dichloromethyl, dibromomethyl, and alkoxy derivatives, as well as nitrotriazolopyridine .
科学的研究の応用
4-Methyl-[1,2,3]triazolo[1,5-a]pyridine has a wide range of scientific research applications:
作用機序
The mechanism of action of 4-Methyl-[1,2,3]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it acts as an inverse agonist for the RORγt receptor and inhibits enzymes such as PHD-1, JAK1, and JAK2 . These interactions lead to the modulation of various biological processes, including inflammation and cell proliferation.
類似化合物との比較
Similar Compounds
Similar compounds to 4-Methyl-[1,2,3]triazolo[1,5-a]pyridine include:
1,2,4-Triazolo[1,5-a]pyridine: Known for its biological activities and applications in medicinal chemistry.
1,2,3-Triazole: Exhibits versatile chemical characteristics and potential biological uses.
1,2,4-Triazole: Slightly more potent than 1,2,3-triazole and used in various pharmacological applications.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of a methyl group at the fourth position of the triazole ring
特性
分子式 |
C7H7N3 |
|---|---|
分子量 |
133.15 g/mol |
IUPAC名 |
4-methyltriazolo[1,5-a]pyridine |
InChI |
InChI=1S/C7H7N3/c1-6-3-2-4-10-7(6)5-8-9-10/h2-5H,1H3 |
InChIキー |
TUWOJTOFPYSDMI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CN2C1=CN=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(2-hydroxy-4,5-dimethylphenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14088346.png)

![7-Chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(3-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088364.png)
![1-(3,4-Dichlorophenyl)-6-methoxy-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088370.png)



![2-[(10S)-1,5,6,8,12-pentazatricyclo[8.4.0.02,7]tetradeca-2,4,6-trien-4-yl]phenol](/img/structure/B14088389.png)

![7-Chloro-1-(3-methoxyphenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088403.png)



